Lithium aluminium hydride (CAS 16853-85-3) is a highly reactive, ether-soluble complex metal hydride utilized primarily for the rigorous reduction of oxidized functional groups and as a high-density hydrogen storage precursor. Delivering four active hydrides per molecule, it provides a theoretical gravimetric hydrogen capacity of 10.6 wt%, making it a critical reagent for converting carboxylic acids, esters, and amides directly to their corresponding alcohols and amines without the need for transition metal catalysts [1]. Commercially available as a crystalline solid or in standardized ether/tetrahydrofuran (THF) solutions, it serves as a foundational reducing agent in fine chemical manufacturing and advanced materials research.
Replacing lithium aluminium hydride with milder in-class alternatives like sodium borohydride (NaBH4) fundamentally alters synthetic pathways, as these substitutes fail to reduce unactivated carboxylic acids and amides under standard conditions, leading to zero conversion [1]. Conversely, substituting it with liquid aluminohydrides such as Red-Al (Sodium bis(2-methoxyethoxy)aluminumhydride) resolves pyrophoric solid handling risks but introduces a drastic reduction in mass-specific active hydride density. This limits batch throughput in fixed-volume reactors and requires a complete solvent system overhaul from ethers to aromatics[2].
In the synthesis of primary amines from unactivated aliphatic amides, lithium aluminium hydride provides complete reduction, whereas sodium borohydride yields no reaction without the addition of aggressive Lewis acids or iodine[1]. Lithium aluminium hydride achieves >90% conversion in refluxing tetrahydrofuran (THF) within 2-4 hours, establishing it as the necessary procurement choice for direct amide-to-amine transformations.
| Evidence Dimension | Conversion yield of unactivated amides to amines |
| Target Compound Data | >90% yield (LiAlH4 in THF) |
| Comparator Or Baseline | 0% yield (NaBH4 in ethanol/THF) |
| Quantified Difference | >90% absolute yield advantage |
| Conditions | Standard reflux, 2-4 hours, no transition metal catalysts |
Prevents the need to procure and integrate secondary catalysts or corrosive additives when synthesizing amine-based active pharmaceutical ingredients.
For industrial scale-up, reactor volume efficiency is dictated by the mass-specific hydride density of the reducing agent. Solid lithium aluminium hydride delivers 105.4 mmol of active hydride per gram, whereas commercial Red-Al (65 wt% in toluene) provides only ~6.4 mmol of active hydride per gram [1]. This necessitates significantly higher mass loadings of Red-Al to achieve stoichiometric equivalence, directly impacting solvent volumes and batch yields.
| Evidence Dimension | Active hydride density (mass efficiency) |
| Target Compound Data | 105.4 mmol H⁻ / g (Solid LiAlH4) |
| Comparator Or Baseline | ~6.4 mmol H⁻ / g (65% Red-Al in toluene) |
| Quantified Difference | 16.4-fold higher active hydride density per gram |
| Conditions | Stoichiometric calculation based on commercial formulation weights |
Allows manufacturers to maximize product throughput in fixed-volume reactors by minimizing the mass and volume of the reducing agent required.
In materials science procurement for hydrogen storage, the gravimetric hydrogen capacity of the precursor is paramount. Lithium aluminium hydride decomposes to release up to 7.9 wt% hydrogen across its first two thermal desorption steps (150–220 °C), compared to sodium aluminium hydride (NaAlH4) which releases approximately 5.6 wt% hydrogen under similar decomposition pathways [1]. This 2.3 wt% absolute advantage makes LiAlH4 a preferred baseline for doping and nanoconfinement studies.
| Evidence Dimension | Gravimetric hydrogen desorption capacity |
| Target Compound Data | 7.9 wt% H2 (LiAlH4, first two steps) |
| Comparator Or Baseline | 5.6 wt% H2 (NaAlH4) |
| Quantified Difference | +2.3 wt% absolute hydrogen yield |
| Conditions | Thermal decomposition, 150–220 °C |
Provides the necessary baseline gravimetric density required to meet aggressive targets for solid-state hydrogen storage materials.
Procured for the direct reduction of complex ester and amide intermediates into primary alcohols and amines, particularly when protecting groups or molecular structures are incompatible with Lewis acid-catalyzed NaBH4 reductions[1].
Utilized as a high-capacity precursor in materials science to develop doped, catalyzed, or nanoconfined complex metal hydrides, leveraging its 7.9 wt% usable hydrogen release profile to exceed the capacities of sodium-based analogs [2].
Selected as the primary starting material for generating alane-amine adducts and etherate solutions via reaction with aluminum chloride, essential for specialized hydroalumination reactions where maximum hydride mass efficiency is required [3].
Flammable;Corrosive